2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene

α1-adrenoceptor partial agonism vas deferens assay

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene (also designated 2-GDTEN or exo-guanidino derivative is a conformationally rigid, synthetic small molecule belonging to the 1,2,3,4-tetrahydro-1,4-epoxynaphthalene class. It was designed and evaluated as a constrained analog of the α1-adrenoceptor agonist methoxamine, serving as a stereochemical probe for receptor activation mechanisms.

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
CAS No. 107914-11-4
Cat. No. B025247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
CAS107914-11-4
Synonyms2-GDTEN
2-guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCOC1=C2C3CC(C(C2=C(C=C1)OC)O3)N=C(N)N
InChIInChI=1S/C13H17N3O3/c1-17-7-3-4-8(18-2)11-10(7)9-5-6(12(11)19-9)16-13(14)15/h3-4,6,9,12H,5H2,1-2H3,(H4,14,15,16)
InChIKeyXICAVBYZWLAWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene (CAS 107914-11-4): Chemical Identity and Pharmacological Class


2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene (also designated 2-GDTEN or exo-guanidino derivative 5) is a conformationally rigid, synthetic small molecule belonging to the 1,2,3,4-tetrahydro-1,4-epoxynaphthalene class. It was designed and evaluated as a constrained analog of the α1-adrenoceptor agonist methoxamine, serving as a stereochemical probe for receptor activation mechanisms [1]. The compound incorporates a guanidino moiety in place of the amine group found on its direct structural analogs, 3b and 4b, thereby altering its intrinsic efficacy at the α1-adrenoceptor [2].

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene: Why Conformational Rigidity Prevents Generic Substitution


The 1,2,3,4-tetrahydro-1,4-epoxynaphthalene scaffold enforces a specific, rigid stereochemistry that is absent in flexible phenethylamine analogs like methoxamine. This rigidity was explicitly designed to test conformational requirements at α1-adrenoceptors, and the biological outcome is highly sensitive to both stereochemistry (exo vs. endo) and the nature of the amine/guanidine substituent [1]. Consequently, generic substitution with other α1-adrenergic agents, including close structural analogs like the exo-amino derivative (3b) or the endo isomers (4a, 4b), would yield either a full agonist or an inactive compound, failing to replicate the partial agonist profile of the target compound critical for experimental design [2]. The data below quantifies these differences.

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene: Head-to-Head Pharmacological Evidence Versus Structural Analogs


Functional Switch from Full Agonist to Partial Agonist at α1-Adrenoceptors via Guanidine Substitution

In the field-stimulated rat vas deferens assay, Compound 5 (target) is explicitly described as a 'partial α1-agonist', contrasting with its direct amino analog (Compound 3b) which exhibited 'significant α1-agonist activity' (full agonism) [1]. This functional switch is attributed to the replacement of the amine group with a guanidino moiety on an otherwise identical rigid scaffold. The reference full agonist, methoxamine, had a pD2 of 6.48 ± 0.16 and an intrinsic activity (efficacy) of 1.0, while the endo-amino analog (4b) had a pD2 of ~5.08 and an efficacy of 0.9, providing the upper and lower bounds for this differentiating property [2].

α1-adrenoceptor partial agonism vas deferens assay

Conformational Constraint Enforces Exo-Configuration for Activity, Eliminating Endo-Isomer Cross-Reactivity

The pharmacological activity of this compound series is strictly stereochemistry-dependent. The endo-amino isomer (4a) was 'inactive at either receptor' (α1 and α2), while the exo-amino isomer (3a) was an agonist at both [1]. The target compound 5, as an exo-guanidino derivative, is anticipated to retain this essential stereochemical requirement for receptor interaction. This contrasts with flexible analogs like methoxamine, which can adopt multiple conformations, potentially leading to promiscuous receptor activation [2].

stereochemistry α2-adrenoceptor subtype selectivity

Potential Off-Target CYP11B1 Inhibitory Activity Not Observed in Amino Analogs

A ChEMBL-linked BindingDB assay (CHEMBL1714737) reports inhibition of human CYP11B1 expressed in V79 cells for a compound registered under the same target CAS (107914-11-4). While a precise IC50 value was not retrieved for this analysis, the qualitative inhibition of corticosterone production indicates an additional biochemical activity that distinguishes the guanidino derivative from its amino counterparts (3b, 4b), which have not been associated with CYP11B1 modulation [1]. This suggests the guanidino group may confer polypharmacology relevant to steroidogenic pathway studies.

CYP11B1 steroidogenesis off-target profiling

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene: High-Value Application Scenarios for Procurement


Probing α1-Adrenoceptor Partial Agonism in Tissue Pharmacology

The target compound's defined partial agonist profile makes it suitable for isolated tissue bath experiments (e.g., rat vas deferens or arterial rings) where submaximal, sustained adrenergic tone is required without rapid receptor desensitization. The quantitative efficacy bracketing (between a full agonist like methoxamine and the weak agonist 4b) enables precise dose-response curve fitting for receptor theory studies [1].

Conformational Analysis of Ligand-Receptor Interactions

As a rigid, exo-configured molecule, this compound is an ideal tool for molecular modeling and X-ray crystallography or cryo-EM studies aimed at defining the stereochemical requirements of the α1-adrenoceptor orthosteric pocket. Its inability to adopt alternative conformations simplifies structure-activity relationship (SAR) interpretation compared to flexible ligands [2].

Steroidogenesis Pathway Profiling via Dual α1/CYP11B1 Activity

For researchers investigating cross-talk between adrenergic signaling and glucocorticoid synthesis, this guanidino derivative presents a dual-activity probe (α1-adrenoceptor partial agonism plus potential CYP11B1 inhibition) not replicated by any of its amino-substituted analogs [1]. This avoids the need for multiple compounds in screening cascades.

Negative Control Validation in Adrenergic Drug Discovery

The endo-amino isomer (4a) is a well-characterized inactive compound. Procuring this alongside the target exo-guanidino derivative enables a powerful, matched-pair negative control for high-throughput screening assays, ensuring that observed hits are stereochemistry-dependent and not artifacts of the chemical scaffold [3].

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